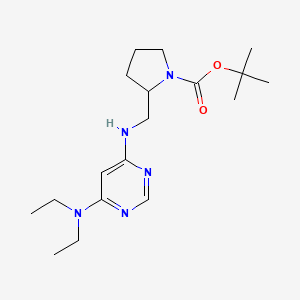
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide, also known as CHM-1, is a chemical compound that has been synthesized for various scientific research applications. This compound has shown potential as an inhibitor of certain enzymes and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide involves binding to the active site of CAIX and inhibiting its activity. This inhibition reduces the production of bicarbonate ions, which are necessary for cancer cell growth and metastasis. Additionally, this compound has been shown to reduce the expression of certain pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of CAIX and reduction of pro-inflammatory cytokines, this compound has been shown to induce apoptosis in cancer cells and reduce the expression of certain angiogenic factors. These effects contribute to its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide is its specificity for CAIX, which makes it a promising candidate for cancer therapy. Additionally, this compound has shown low toxicity in animal models, which is important for its potential as a therapeutic agent. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for research on 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide. One area of focus is the development of more efficient synthesis methods to improve yields and purity. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy. Finally, research is needed to investigate the potential of this compound as a therapeutic agent for other conditions, such as inflammation and autoimmune diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been synthesized for various scientific research applications. It has shown potential as an inhibitor of CAIX and has been studied for its potential as an anti-cancer and anti-inflammatory agent. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to optimize its synthesis and administration.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide involves a multi-step process that starts with the reaction of 6-chloro-5-methylpyridin-3-amine with 3-bromo-phenol. This reaction forms 6-chloro-N-(3-bromophenyl)-5-methylpyridin-3-amine, which is then reacted with sodium sulfite to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been studied for its potential as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. This inhibition has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and has shown promise in reducing inflammation in animal models.
Propriétés
IUPAC Name |
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-8-5-11(7-14-12(8)13)19(17,18)15-9-3-2-4-10(16)6-9/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODZMNIYOTGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

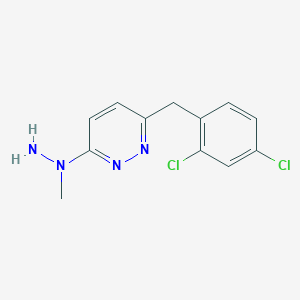
![5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2538342.png)
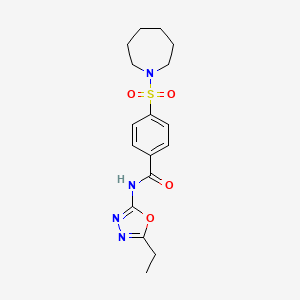
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2538347.png)
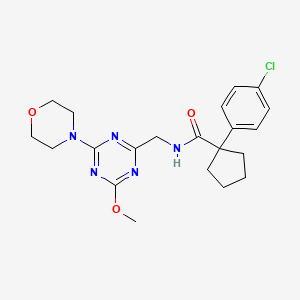
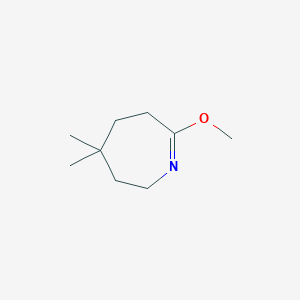
![4-ethyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2538350.png)
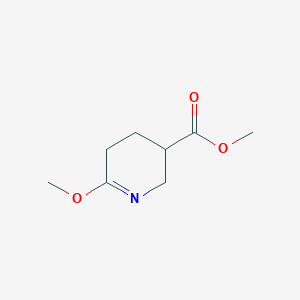
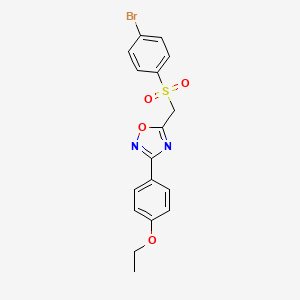
![2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2538357.png)
![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)

